molecular formula C7H17NO B2705714 (s)-3-Amino-5-methylhexan-1-ol CAS No. 759415-90-2

(s)-3-Amino-5-methylhexan-1-ol

Cat. No. B2705714
CAS RN: 759415-90-2
M. Wt: 131.219
InChI Key: ISULOSAJSWGBQR-SSDOTTSWSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and others are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc. These properties can often be predicted from the molecular structure and can be measured experimentally .

Scientific Research Applications

Synthesis Optimization

  • Synthesis Approach Optimization for S-pregabalin : A study focused on optimizing the synthesis stages of S-pregabalin, which involves (S)-3-Amino-5-methylhexan-1-ol, highlighted the development of a straightforward method with environmental benefits. This approach avoided the use of expensive and pollutant reagents and solvents, using a recoverable reagent instead. The process also achieved a higher yield of the final product (Mansoori, Zahednezhad, Bavili Tabrizi, & Shahbazi Mojarrad, 2019).

Biodegradation

  • Biodegradation in Bacteria : Research on the biodegradation of sulfamethoxazole in various bacteria strains found that all three pure bacterial cultures completely degraded 3-amino-5-methylisoxazole, a compound structurally related to (S)-3-Amino-5-methylhexan-1-ol. This study has implications for bioremediation of contaminated sites (Mulla, Hu, Sun, Li, Suanon, Ashfaq, & Yu, 2018).

Enantioselective Synthesis

  • Enantioselective Synthesis of S-APA : A study on asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a closely related compound, utilized new isolated Methylobacterium Y1-6. This method is relevant for the preparation of enantiopure compounds and could potentially be applied to the synthesis of (S)-3-Amino-5-methylhexan-1-ol (Li, Wang, Huang, Zou, & Zheng, 2013).

Drug Synthesis

  • Synthesis of Pregabalin : The key step in the enantioselective synthesis of Pregabalin, which involves (S)-3-Amino-5-methylhexan-1-ol, was described. It included asymmetric hydrogenation of a precursor compound, leading to the desired product in high purity and yield (Burk et al., 2003).

Antibacterial Agent Synthesis

  • Antibacterial Agent Synthesis : A study on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a component related to the synthesis of antibiotics, could provide insights into the synthesis of other structurally similar compounds, including (S)-3-Amino-5-methylhexan-1-ol (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Mechanism of Action

This is particularly relevant for compounds used in biological systems (like drugs or pesticides). It involves understanding how the compound interacts with biological molecules to exert its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(3S)-3-amino-5-methylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISULOSAJSWGBQR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

759415-90-2
Record name (S)-3-amino-5-methylhexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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